Cas no 160169-49-3 (3-Oxo-(-)-lentiginosine)

3-Oxo-(-)-lentiginosine is a specialized alkaloid derivative with notable applications in organic synthesis and medicinal chemistry. Its distinct structural features, including a ketone group at the 3-position and a lentiginosine backbone, make it a valuable intermediate for the development of biologically active compounds. The compound exhibits high stereochemical purity, ensuring consistency in research and synthetic applications. Its reactivity profile allows for selective modifications, facilitating the exploration of structure-activity relationships in pharmacological studies. Researchers value 3-Oxo-(-)-lentiginosine for its potential in targeting enzyme inhibition and as a precursor for novel therapeutic agents. Proper handling and storage under inert conditions are recommended to maintain stability.
3-Oxo-(-)-lentiginosine structure
3-Oxo-(-)-lentiginosine structure
Product Name:3-Oxo-(-)-lentiginosine
CAS No:160169-49-3
MF:C8H13NO3
MW:171.193722486496
CID:109434
PubChem ID:11286722
Update Time:2025-05-24

3-Oxo-(-)-lentiginosine Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Indolizinone,hexahydro-1,2-dihydroxy-, (1R,2S,8aR)-
    • 3-Oxo-(-)-lentiginosine
    • [1R-(1a,2,8aa)]-Hexahydro-1,2-dihydroxy-3(2H)-indolizinone
    • (1R,2S,8aR)-1,2-dihydroxy-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one
    • 3-Oxo-(-)-lentiginos
    • (1R,2S,8aR)-1,2-dihydroxy-hexahydroindolizin-3(5H)-one
    • (1R,2S,8aR)-Hexahydro-1,2-dihydroxy-3(2H)-indolizinone
    • A)]-Hexahydro-1,2-dihydroxy-3(2H)-indolizinone
    • A,2
    • A,8a
    • (1R,2S,8aR)-
    • (1R,2S,8aR)-1,2-dihydroxy-octahydroindolizin-3-one
    • AKOS030241123
    • 160169-49-3
    • 3(2H)-Indolizinone, hexahydro-1,2-dihydroxy-, (1R,2S,8aR)-
    • J-009690
    • DTXSID60461178
    • Inchi: 1S/C8H13NO3/c10-6-5-3-1-2-4-9(5)8(12)7(6)11/h5-7,10-11H,1-4H2/t5-,6-,7+/m1/s1
    • InChI Key: LKCBJKFYFVBJCS-QYNIQEEDSA-N
    • SMILES: O[C@H]1[C@@H](C(N2CCCC[C@@H]21)=O)O

Computed Properties

  • Exact Mass: 171.09000
  • Monoisotopic Mass: 171.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 60.8Ų

Experimental Properties

  • PSA: 60.77000
  • LogP: -0.95920

3-Oxo-(-)-lentiginosine Pricemore >>

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3-Oxo-(-)-lentiginosine Production Method

3-Oxo-(-)-lentiginosine Suppliers

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(CAS:160169-49-3)3-Oxo-(-)-lentiginosine
Order Number:NC19869
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Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:13
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Additional information on 3-Oxo-(-)-lentiginosine

Professional Introduction to Compound with CAS No. 160169-49-3 and Product Name: 3-Oxo-(-)-lentiginosine

The compound identified by the CAS number 160169-49-3 and the product name 3-Oxo-(-)-lentiginosine represents a significant area of interest in the field of chemobiology and pharmaceutical research. This compound, belonging to the class of chromanes, has garnered attention due to its unique structural properties and potential biological activities. The 3-Oxo-(-)-lentiginosine moiety, characterized by its oxo group and lentiginosine scaffold, suggests a rich chemical diversity that can be exploited for therapeutic applications.

Recent advancements in molecular pharmacology have highlighted the importance of natural product derivatives in drug discovery. 3-Oxo-(-)-lentiginosine, with its complex stereochemistry, has been under investigation for its pharmacological profile. Studies have demonstrated that chromane derivatives exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The oxo-substituted chromane scaffold in 3-Oxo-(-)-lentiginosine is particularly noteworthy, as it contributes to enhanced binding affinity to biological targets.

In the realm of medicinal chemistry, the synthesis and modification of 3-Oxo-(-)-lentiginosine have been subjects of extensive research. Researchers have explored various synthetic pathways to optimize yield and purity while maintaining the integrity of the key functional groups. The introduction of fluorinated or halogenated substituents has shown promise in improving metabolic stability and bioavailability. These modifications are crucial for translating preclinical findings into viable clinical candidates.

The biological activity of 3-Oxo-(-)-lentiginosine has been extensively studied in vitro and in vivo. Preclinical data indicate that this compound exhibits potent inhibitory effects on several key enzymes involved in cancer progression. Notably, its ability to modulate pathways such as MAPK and PI3K/Akt has been implicated in its antitumor properties. Additionally, the compound has demonstrated significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

One of the most compelling aspects of 3-Oxo-(-)-lentiginosine is its potential role in targeted therapy. The lentiginosine scaffold, a derivative of naturally occurring chromanes found in certain plants and fungi, offers a unique opportunity for structure-based drug design. By leveraging computational modeling and high-throughput screening techniques, researchers have identified novel analogs with improved pharmacokinetic profiles. These efforts are part of a broader trend toward personalized medicine, where compounds are tailored to individual patient profiles.

The pharmacokinetic behavior of 3-Oxo-(-)-lentiginosine is another critical area of investigation. Studies have shown that oral administration results in moderate bioavailability, with peak plasma concentrations observed within 2 hours post-dose. The compound's metabolic stability appears to be influenced by cytochrome P450 enzymes, suggesting potential drug-drug interactions. Understanding these dynamics is essential for optimizing dosing regimens and ensuring therapeutic efficacy.

Recent clinical trials have begun to explore the therapeutic potential of 3-Oxo-(-)-lentiginosine in oncology applications. Early-phase studies indicate that the compound demonstrates acceptable safety profiles at tested doses while showing signs of tumor regression in certain patient populations. These findings are particularly encouraging given the growing demand for alternative treatments for refractory cancers. The development pipeline for this compound continues to expand as researchers uncover new mechanisms of action.

The role of 3-Oxo-(-)-lentiginosine in combination therapy is also an area of active research. By pairing this compound with existing chemotherapeutic agents or immunotherapies, researchers aim to enhance overall treatment outcomes. Preclinical studies suggest that such combinations can lead to synergistic effects, potentially overcoming drug resistance mechanisms observed in advanced cancers. This approach aligns with current trends in cancer treatment toward multimodal therapies.

Future directions for research on 3-Oxo-(-)-lentiginosine include exploring its role in neurodegenerative diseases. Preliminary evidence suggests that chromane derivatives may have neuroprotective properties due to their ability to scavenge free radicals and modulate inflammatory pathways. Further investigation into these mechanisms could open new avenues for treating conditions such as Alzheimer's disease or Parkinson's disease.

In conclusion, 3-Oxo-(-)-lentiginosine, identified by CAS number 160169-49-3, represents a promising candidate for therapeutic development across multiple disease areas. Its unique structural features and demonstrated biological activities make it a valuable asset in modern drug discovery efforts. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly significant role in addressing unmet medical needs.

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(CAS:160169-49-3)3-Oxo-(-)-lentiginosine
NC19869
Purity:97%
Quantity:10g
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